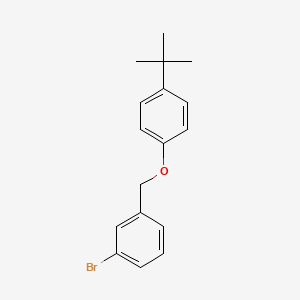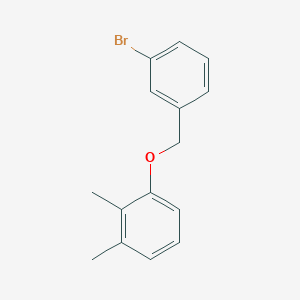
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is an organic compound with the molecular formula C13H9BrClFO It is a derivative of benzyl ether, where the benzyl group is substituted with bromine, and the phenyl group is substituted with chlorine and fluorine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with 2-chloro-4-fluorophenol in the presence of a suitable base and a dehydrating agent. The reaction can be carried out under reflux conditions to facilitate the formation of the ether bond. Common bases used in this reaction include potassium carbonate or sodium hydroxide, while dehydrating agents such as thionyl chloride or phosphorus oxychloride can be employed to remove water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be used to promote the etherification reaction. Additionally, solvent selection is crucial to optimize the reaction conditions and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine substituents influence the reactivity and regioselectivity of the reaction.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be employed, often requiring elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives of the phenyl ring.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through binding interactions or covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromobenzyl-(2-chlorophenyl)ether
- 3-Bromobenzyl-(4-fluorophenyl)ether
- 3-Bromobenzyl-(2,4-dichlorophenyl)ether
Uniqueness
3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents can enhance the compound’s stability and modify its electronic characteristics, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methoxy]-2-chloro-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBCOUOBMIPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














